2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one
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Overview
Description
2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one is a complex organic compound that features a unique structure combining a chloroethanone moiety with a thioxoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thioxoquinoline core: This can be achieved by reacting appropriate starting materials such as 4,4,7-trimethyl-1,2-dithiolene with quinoline derivatives under controlled conditions.
Final coupling: The chloroethanone moiety is then attached to the thioxoquinoline core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.
Materials Science: Utilized in the development of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioxoquinoline core may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Imidazoles: Compounds containing an imidazole ring, widely studied for their pharmacological properties.
Uniqueness
2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one is unique due to its combination of a chloroethanone moiety with a thioxoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14ClNOS3 |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-chloro-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C15H14ClNOS3/c1-8-4-5-9-10(6-8)17(11(18)7-16)15(2,3)13-12(9)14(19)21-20-13/h4-6H,7H2,1-3H3 |
InChI Key |
BWKOVCHHXPTRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CCl)(C)C)SSC3=S |
Origin of Product |
United States |
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